(Z)-methyl 2-(2-((4-(N,N-bis(2-cyanoethyl)sulfamoyl)benzoyl)imino)-5,7-dimethylbenzo[d]thiazol-3(2H)-yl)acetate
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Description
(Z)-methyl 2-(2-((4-(N,N-bis(2-cyanoethyl)sulfamoyl)benzoyl)imino)-5,7-dimethylbenzo[d]thiazol-3(2H)-yl)acetate is a useful research compound. Its molecular formula is C25H25N5O5S2 and its molecular weight is 539.63. The purity is usually 95%.
BenchChem offers high-quality (Z)-methyl 2-(2-((4-(N,N-bis(2-cyanoethyl)sulfamoyl)benzoyl)imino)-5,7-dimethylbenzo[d]thiazol-3(2H)-yl)acetate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (Z)-methyl 2-(2-((4-(N,N-bis(2-cyanoethyl)sulfamoyl)benzoyl)imino)-5,7-dimethylbenzo[d]thiazol-3(2H)-yl)acetate including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Aldose Reductase Inhibition
Thiazolidin-4-one acetate derivatives, structurally related to the query compound, have been synthesized and evaluated for their inhibitory potency against aldose reductase (ALR2), an enzyme implicated in diabetic complications. These compounds have shown significant inhibitory activities, suggesting potential for the treatment of diabetic complications through the inhibition of this enzyme (Sher Ali et al., 2012).
Cyclometalated Compounds
Cyclometalation involving benzothiazole derivatives demonstrates the utility of these compounds in forming novel, structurally intricate metal complexes. These complexes exhibit unique topologies and properties, which may have implications in materials science and catalysis (B. O. and P. Steel, 1998).
Mechanistic Insights in Chemical Reactions
Studies involving iminothiazolines with activated acetylenes have provided mechanistic insights into chemical reactivity, highlighting competitive pathways through hypervalent sulfurane and zwitterions. This research elucidates fundamental aspects of chemical transformations, which can be pivotal for designing synthetic strategies for similar compounds (Yohsuke Yamamoto et al., 1989).
Antihypertensive Agents
Derivatives of thiazolyl compounds have been investigated for their potential as antihypertensive agents, showcasing the pharmacological versatility of thiazole derivatives. This research suggests avenues for developing new therapeutic agents based on structural analogs of the query compound (B. F. Abdel-Wahab et al., 2008).
Corrosion Inhibition
Thiazole compounds have demonstrated efficacy as corrosion inhibitors for mild steel in acidic environments, an application of significant industrial relevance. This underscores the potential of thiazole derivatives in material science and engineering for protecting metals against corrosion (M. Quraishi and H. Sharma, 2005).
properties
IUPAC Name |
methyl 2-[2-[4-[bis(2-cyanoethyl)sulfamoyl]benzoyl]imino-5,7-dimethyl-1,3-benzothiazol-3-yl]acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H25N5O5S2/c1-17-14-18(2)23-21(15-17)30(16-22(31)35-3)25(36-23)28-24(32)19-6-8-20(9-7-19)37(33,34)29(12-4-10-26)13-5-11-27/h6-9,14-15H,4-5,12-13,16H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FBDGJVHVHASNQL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=C1)N(C(=NC(=O)C3=CC=C(C=C3)S(=O)(=O)N(CCC#N)CCC#N)S2)CC(=O)OC)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H25N5O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
539.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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